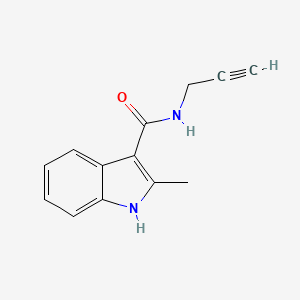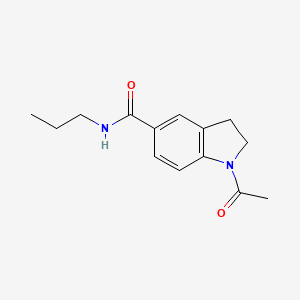![molecular formula C14H18N4O B7473908 N-cyclopentyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7473908.png)
N-cyclopentyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide, also known as CP-94,253, is a selective antagonist of the dopamine D4 receptor. It is a chemical compound that has been extensively studied for its potential use in treating various neurological disorders.
Mécanisme D'action
N-cyclopentyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide acts as a selective antagonist of the dopamine D4 receptor. It binds to the receptor and prevents the binding of dopamine, which is a neurotransmitter that plays a key role in regulating mood, motivation, and reward.
Biochemical and Physiological Effects:
N-cyclopentyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to decrease the release of dopamine in the prefrontal cortex, which is a brain region that plays a key role in regulating attention and working memory. It has also been shown to increase the release of dopamine in the nucleus accumbens, which is a brain region that plays a key role in regulating reward and motivation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cyclopentyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide in lab experiments is its high selectivity for the dopamine D4 receptor. This allows researchers to specifically target this receptor and study its effects. However, one limitation of using N-cyclopentyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-cyclopentyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide. One area of research could be to further investigate its potential therapeutic effects in the treatment of schizophrenia, ADHD, and drug addiction. Another area of research could be to investigate its effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, future research could focus on developing more water-soluble analogs of N-cyclopentyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide to improve its administration in experimental settings.
Méthodes De Synthèse
The synthesis of N-cyclopentyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide involves several steps. The first step is the reaction of cyclopentanone with ethyl acetoacetate to form cyclopentanone ethyl acetoacetate. This compound is then reacted with hydrazine hydrate to form 1,3-dimethyl-5-hydrazinylpyrazole. The final step involves the reaction of 1,3-dimethyl-5-hydrazinylpyrazole with 2-chloro-5-nitropyridine to form N-cyclopentyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide.
Applications De Recherche Scientifique
N-cyclopentyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide has been extensively studied for its potential use in treating various neurological disorders. It has been shown to have potential therapeutic effects in the treatment of schizophrenia, attention deficit hyperactivity disorder (ADHD), and drug addiction.
Propriétés
IUPAC Name |
N-cyclopentyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-9-12-7-10(8-15-13(12)18(2)17-9)14(19)16-11-5-3-4-6-11/h7-8,11H,3-6H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUGKXGJEPVFBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)C(=O)NC3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7473877.png)
![[1-(2-Fluorophenyl)-5-methylpyrazol-4-yl]-piperidin-1-ylmethanone](/img/structure/B7473884.png)




